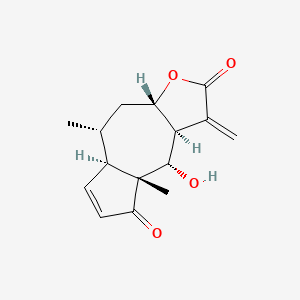

8-Epihelenalin

Description

Significance of Sesquiterpene Lactones in Academic Chemical Biology

Sesquiterpene lactones (STLs) are a large and diverse group of plant-derived secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. tandfonline.comrsc.org With over 5,000 known structures, they are particularly abundant in the Asteraceae family. tandfonline.com Their biological activities are vast and varied, encompassing anti-inflammatory, antimicrobial, cytotoxic, and antiviral properties. rsc.orgresearchgate.netresearchgate.net This broad spectrum of activity is largely attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic groups in biological macromolecules. researchgate.netresearchgate.net The lipophilicity, molecular geometry, and electronic characteristics of each specific STL further modulate its biological response. researchgate.net In chemical biology, STLs serve as valuable molecular probes to investigate cellular pathways and as scaffolds for the development of new therapeutic agents. rsc.orgkoreascience.kr

Overview of 8-Epihelenalin (B1251811) as a Focus of Contemporary Research

This compound is a pseudoguaianolide-type sesquiterpene lactone that has garnered attention for its notable biological activities. thieme-connect.com It is an epimer of helenalin (B1673037), differing in the stereochemistry at the C-8 position. smolecule.com This subtle structural variation can significantly influence its biological profile. Contemporary research on this compound is driven by its potential as an anti-tumor agent and its presence in various medicinal plants. medchemexpress.comchemfaces.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

97643-91-9 |

|---|---|

Molecular Formula |

C15H18O4 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

(3aS,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione |

InChI |

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3/t7-,9+,10+,12-,13+,15+/m1/s1 |

InChI Key |

ZVLOPMNVFLSSAA-GSNHZRAGSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)O)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 8 Epihelenalin

Botanical Sources and Phytogeographical Distribution

8-Epihelenalin (B1251811) has been reported in several plant species, predominantly belonging to the Asteraceae family, and has also been found in propolis.

Isolation from Inula Species (e.g., Inula britannica, Inula hookeri, Inula hupehensis, Inula sericophylla, Inula falconeri)

Several species within the genus Inula are known sources of this compound. Inula britannica, also known as British yellowhead or meadow fleabane, has been a notable source, with 8-epi-helenalin being isolated from its flowers. nih.govthieme-connect.comchemfaces.comthieme-connect.commedchemexpress.comresearchgate.netwho.intresearchgate.netmdpi.com Inula hupehensis has also been reported to contain this compound in its aerial parts. researchgate.netebi.ac.ukebi.ac.uk The whole plants of Inula hookeri have yielded 8-epi-helenalin. worktribe.comthieme-connect.comresearchgate.netrhs.org.uk Additionally, 8-epi-helenalin has been identified in Inula falconeri and Inula sericophylla. researchgate.netresearchgate.net The geographical distribution of these Inula species varies, with Inula britannica being found in various plant-geographical regions, including those in Mongolia. who.int

Isolation from Dittrichia graveolens

Dittrichia graveolens (L.) Greuter (Asteraceae), also known as stinkwort, is another plant source from which 8-epi-helenalin has been isolated. nih.goviajps.comscribd.comresearchgate.netresearchgate.net Specifically, it has been isolated from the active epigeal parts extracts of Dittrichia graveolens growing in the coastal regions of northwestern Egypt. nih.gov

Identification in Apicultural Products (e.g., Propolis from Tetragonula sapiens)

Beyond botanical sources, 8-epi-helenalin has been identified in propolis, a resinous mixture produced by bees. semanticscholar.orgunivpancasila.ac.idresearchgate.netrivierapublishing.idsmujo.idresearchgate.net Propolis from the stingless bee species Tetragonula sapiens, particularly from Indonesia, has been shown to contain 8-epi-helenalin. semanticscholar.orgunivpancasila.ac.idrivierapublishing.idsmujo.id The chemical composition of propolis can vary significantly depending on the plant sources the bees visit and the geographical region. semanticscholar.orgresearchgate.netresearchgate.net

Here is a table summarizing the natural occurrences of this compound:

| Source Type | Species Name | Plant Part / Product | Geographical Location (if specified) | References |

| Botanical | Inula britannica | Flowers | Various plant-geographical regions | nih.govthieme-connect.comchemfaces.comthieme-connect.commedchemexpress.comresearchgate.netwho.intresearchgate.netmdpi.com |

| Botanical | Inula hupehensis | Aerial parts | researchgate.netebi.ac.ukebi.ac.uk | |

| Botanical | Inula hookeri | Whole plants | worktribe.comthieme-connect.comresearchgate.netrhs.org.uk | |

| Botanical | Inula falconeri | researchgate.netresearchgate.net | ||

| Botanical | Inula sericophylla | researchgate.netresearchgate.net | ||

| Botanical | Dittrichia graveolens | Epigeal parts | Coastal northwestern Egypt | nih.goviajps.comscribd.comresearchgate.netresearchgate.net |

| Apicultural Product | Propolis (Tetragonula sapiens) | Propolis | Indonesia | semanticscholar.orgunivpancasila.ac.idresearchgate.netrivierapublishing.idsmujo.idresearchgate.net |

Advanced Isolation and Purification Techniques

The isolation and purification of this compound from complex natural matrices involve several advanced techniques aimed at separating the target compound from other co-occurring metabolites.

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a common strategy employed in the isolation of bioactive natural products, including this compound. thieme-connect.commedchemexpress.comresearchgate.netebi.ac.ukebi.ac.ukiajps.comsemanticscholar.orgnih.govnih.govresearchgate.net This approach involves the separation of crude extracts into fractions based on their chemical properties, followed by testing each fraction for a specific biological activity. nih.govresearchgate.net Fractions exhibiting the desired activity are then further fractionated and tested in an iterative process until the active compound is isolated. nih.govresearchgate.net For example, cytotoxicity-guided fractionation has been used to isolate 8-epi-helenalin from the flowers of Inula britannica. nih.govthieme-connect.comchemfaces.comthieme-connect.comresearchgate.netmdpi.com This indicates that fractions containing 8-epi-helenalin showed cytotoxic activity, guiding the isolation process. Similarly, bioassay-guided searches for bioactive natural products from Dittrichia graveolens have led to the isolation of 8-epi-helenalin from active fractions. nih.goviajps.com

Chromatographic Separation Methodologies (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for the separation and purification of this compound. Various chromatographic methods are utilized based on the properties of the compound and the complexity of the extract. High-Performance Liquid Chromatography (HPLC) is a powerful technique frequently employed for the analysis and separation of natural compounds, including sesquiterpene lactones like this compound. chemfaces.comuhplcslab.comnih.govresearchgate.net HPLC allows for high separation capacity and sensitivity. uhplcslab.com Other chromatographic methods, such as column chromatography and thin-layer chromatography, are also commonly used in the fractionation and purification process. nih.govuhplcslab.comnih.gov These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. nih.gov Adsorption chromatography, for instance, separates mixtures based on the adsorption forces of adsorbents on different substances. uhplcslab.com Flash chromatography, often utilizing stationary phases like silica (B1680970) gel or reversed-phase silica, is also applied in bioassay-guided fractionation for further purification of active fractions.

Here is a table outlining some of the isolation and purification techniques mentioned:

| Technique Type | Specific Method | Application in this compound Isolation | References |

| Fractionation Strategy | Bioassay-Guided Fractionation | Used to track and isolate active compound | thieme-connect.commedchemexpress.comresearchgate.netebi.ac.ukebi.ac.ukiajps.comsemanticscholar.orgnih.govnih.govresearchgate.net |

| Chromatographic Method | High-Performance Liquid Chromatography (HPLC) | Analysis and separation | chemfaces.comuhplcslab.comnih.govresearchgate.net |

| Chromatographic Method | Column Chromatography | Fractionation and purification | nih.govuhplcslab.comnih.gov |

| Chromatographic Method | Thin-Layer Chromatography | Fractionation and purification | nih.govuhplcslab.com |

| Chromatographic Method | Flash Chromatography | Purification of active fractions | |

| Chromatographic Method | Adsorption Chromatography | Separation and preparation | uhplcslab.com |

Structural Elucidation and Stereochemical Analysis of 8 Epihelenalin

Spectroscopic Techniques for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, DEPT, 2D NMR)

NMR spectroscopy is a primary tool for the structural elucidation of organic compounds like 8-epihelenalin (B1251811). nih.govfrontiersin.org

1H-NMR Spectroscopy: Provides information on the number, type, and environment of hydrogen atoms in the molecule. The chemical shifts (δ) and coupling constants (J) of proton signals are characteristic of specific structural fragments. Analysis of the integration of signals indicates the relative number of protons giving rise to each signal.

13C-NMR Spectroscopy: Reveals the number and types of carbon atoms in the molecule. nih.govfrontiersin.org Different carbon environments (e.g., methyl, methylene (B1212753), methine, quaternary) resonate at distinct chemical shifts. wisc.edu

DEPT (Distortionless Enhancement by Polarization Transfer) NMR: This technique helps to differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary (C) carbon atoms by varying the pulse sequence. nih.govthieme-connect.com

2D NMR Spectroscopy: Provides connectivity information between atoms. nih.govfrontiersin.orgepfl.ch

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other through bonds (typically 2 or 3 bonds). nih.govfrontiersin.orgepfl.ch This helps in establishing proton spin systems. frontiersin.org

HSQC (Heteronuclear Single Quantum Coherence): Reveals one-bond correlations between protons and carbons to which they are directly attached. nih.govfrontiersin.orgepfl.ch This is useful for assigning proton signals to their corresponding carbons. emerypharma.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons separated by two, three, or even four bonds. nih.govfrontiersin.orgepfl.ch This is essential for establishing connectivity across quaternary carbons and assembling the different fragments of the molecule. frontiersin.orgsdsu.edu

While specific, detailed NMR data (like tables of chemical shifts and coupling constants) for this compound were not extensively found in the search results, the application of these techniques is consistently reported for the structural determination of sesquiterpene lactones, including this compound. nih.govthieme-connect.comfrontiersin.org Studies on related compounds and other sesquiterpene lactones demonstrate the power of these NMR methods in elucidating complex structures. thieme-connect.comfrontiersin.orgscielo.brnih.gov For example, the resonances for methyl singlets and terminal olefinic protons are observed in the 1H NMR spectra of sesquiterpene lactones. frontiersin.org 13C NMR and HSQC spectra help confirm the sesquiterpene lactone skeleton. frontiersin.org HMBC correlations are used to locate functional groups and establish connectivity between different parts of the molecule. frontiersin.org

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Electrospray Ionization Mass Spectrometry, Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which helps in determining its molecular formula and structural fragments.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is commonly used for determining the accurate mass of a molecule, which allows for the determination of its elemental composition (molecular formula). nih.govfrontiersin.orgscielo.brresearchgate.netresearchgate.net ESI is a soft ionization technique suitable for polar and semi-polar compounds, producing protonated or adduct ions with minimal fragmentation. nih.govyoutube.com

Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS): Coupling UPLC with TOF-MS provides both separation and accurate mass measurement capabilities. youtube.comresearchgate.net UPLC offers high separation efficiency, while TOF-MS provides high mass resolution and accurate mass measurements, enabling the identification of compounds in complex mixtures. youtube.comund.edu This combination has been used to identify 8-epi-helenalin in plant extracts. researchgate.net

HR-ESI-MS is frequently used to establish the molecular formula of isolated compounds by observing characteristic ion peaks, such as protonated ions [M+H]+ or sodium adduct ions [M+Na]+. thieme-connect.comscielo.brnih.gov For example, the molecular formula of a sesquiterpene lactone was established as C20H26O7 by HR-ESIMS in positive mode, exhibiting a sodium adduct ion peak [M+Na]+ at m/z 401.1582. scielo.br UPLC-TOF-MS has been used in the identification of 8-epi-helenalin as a chemical component in certain studies. researchgate.net

Vibrational and Electronic Spectroscopy (e.g., Infrared, Ultraviolet)

Vibrational and electronic spectroscopy provide complementary information about the functional groups and chromophores present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy detects the characteristic vibrational frequencies of functional groups within a molecule. nih.govfrontiersin.orgdb-thueringen.de This can help identify the presence of carbonyl groups (C=O), hydroxyl groups (O-H), carbon-carbon double bonds (C=C), and other functional moieties. nih.govnobraintoosmall.co.nzlibretexts.orgpg.edu.pl

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems and chromophores. nih.gov Sesquiterpene lactones often contain α,β-unsaturated carbonyl systems (like the α-methylene-γ-lactone ring), which exhibit characteristic absorption bands in the UV spectrum. nih.gov

IR spectra can indicate the presence of carbonyl groups and olefinic bonds. thieme-connect.com For instance, an IR spectrum might display absorption bands around 1752 cm⁻¹ for carbonyl groups and 1632 cm⁻¹ for olefinic bonds. thieme-connect.com UV spectroscopy can show the presence of enones, indicated by an absorption maximum (λmax). nih.gov

Advanced Methods for Stereochemical Assignment

Determining the precise three-dimensional arrangement of atoms (stereochemistry) is crucial for understanding the biological activity of a molecule.

X-ray Crystallography

X-ray crystallography is a powerful technique that can provide unequivocal determination of the solid-state structure of a crystalline compound, including its relative and absolute stereochemistry. frontiersin.orgnih.govwikipedia.organton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density can be reconstructed, revealing the positions of atoms and their connectivity in three dimensions. wikipedia.organton-paar.comazolifesciences.com

While a specific X-ray crystal structure for this compound was not found in the immediate search results, X-ray crystallography is a standard method used to determine the absolute configurations of sesquiterpene lactones. frontiersin.orgnih.gov It provides highly accurate information about bond lengths, angles, and molecular geometry. anton-paar.comazolifesciences.com The absolute configuration of related sesquiterpene lactones has been determined by single crystal X-ray diffraction. frontiersin.org

Electronic Circular Dichroism (ECD) Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules in solution. frontiersin.orgnih.gov ECD measures the differential absorption of left and right circularly polarized light by a sample as a function of wavelength. The resulting ECD spectrum is sensitive to the three-dimensional structure and the presence of chiral chromophores. By comparing experimental ECD spectra with computationally predicted spectra for different enantiomers, the absolute configuration can be assigned. nih.gov

ECD calculations, often combined with computational methods like Time-Dependent Density Functional Theory (TDDFT), are used to determine the absolute configurations of sesquiterpene lactones when single crystals suitable for X-ray diffraction are not available. frontiersin.orgnih.gov This method has been applied to determine the absolute configurations of various sesquiterpenes. nih.gov

Computational Modeling and Quantum Chemical Calculations

Computational modeling and quantum chemical calculations play an increasingly important role in complementing experimental data for structural elucidation and stereochemical analysis, particularly for complex molecules like sesquiterpene lactones. cambridgescholars.comaps.org These methods can be used to predict molecular properties, evaluate the relative stability of different conformers or isomers, and simulate spectroscopic parameters. researchgate.netmdpi.comnih.gov

Quantum chemical calculations, based on the principles of quantum mechanics, can provide insights into the electronic structure, geometry, and energy of a molecule. researchgate.netmdpi.com Methods such as Density Functional Theory (DFT) are commonly used to optimize molecular geometries and calculate properties like vibrational frequencies, chemical shifts, and coupling constants. researchgate.netmdpi.com

For stereochemical analysis, computational methods can be used to calculate the energies of different possible stereoisomers or conformers. By comparing the calculated energies, the most stable structures can be identified. This is particularly useful when experimental data alone are not sufficient to definitively assign stereochemistry.

Furthermore, quantum chemical calculations can be used to calculate theoretical NMR parameters (chemical shifts and coupling constants) for proposed structures. mdpi.com These calculated values can then be compared to the experimentally obtained NMR data. Good agreement between calculated and experimental values provides strong support for the assigned structure and stereochemistry. mdpi.com This approach is especially valuable when dealing with flexible molecules or when experimental data are ambiguous.

Computational modeling can also involve molecular dynamics simulations to explore the conformational space of a molecule and understand its behavior over time. While less directly focused on initial structural elucidation, this can provide context for the observed spectroscopic data, which represents an average of the molecule's behavior in solution.

The application of computational methods in the study of this compound would involve steps such as:

Generating initial 3D structures: Creating plausible three-dimensional models for different possible stereoisomers of this compound based on experimental data and chemical intuition.

Geometry optimization: Using quantum chemical methods (e.g., DFT) to optimize the geometry of each initial structure to find its lowest energy conformation.

Energy calculations: Calculating the relative energies of the optimized structures to determine the most stable isomer(s).

NMR parameter calculation: Calculating theoretical ¹H and ¹³C NMR chemical shifts and coupling constants for the low-energy conformers. mdpi.com

Comparison with experimental data: Comparing the calculated NMR parameters with the experimental ¹H and ¹³C NMR data obtained for this compound to validate the proposed structure and stereochemistry. mdpi.com

While specific detailed computational data for this compound were not extensively found in the provided search results, the general approach outlined above represents how computational modeling and quantum chemical calculations are applied in the field to support structural and stereochemical assignments of natural products. researchgate.netmdpi.comnih.govwikipedia.org

Here is a conceptual table illustrating the role of computational methods:

| Computational Method | Purpose | Output Examples |

| Geometry Optimization (e.g., DFT) | Find stable 3D structures (conformers/isomers) | Optimized bond lengths, angles, dihedral angles |

| Energy Calculations | Determine relative stability of structures | Relative energies (e.g., in kcal/mol) |

| NMR Parameter Calculation | Predict spectroscopic data | Calculated ¹H and ¹³C chemical shifts, coupling constants mdpi.com |

| Molecular Dynamics Simulation | Explore conformational space over time | Trajectories of molecular motion, conformational distributions |

By integrating experimental spectroscopic data with computational modeling and quantum chemical calculations, a more robust and confident determination of the complete structure and stereochemistry of this compound can be achieved.

Biological Activities and Mechanistic Research of 8 Epihelenalin

Research on Anti-inflammatory Mechanisms

8-Epihelenalin (B1251811) is a sesquiterpene lactone that has garnered attention for its anti-inflammatory activities. Scientific investigations into its mode of action have centered on its ability to interfere with key inflammatory pathways, particularly the Nuclear Factor-kappa B (NF-κB) signaling cascade, and to suppress the generation of pro-inflammatory molecules.

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, acting as a central regulator of genes that drive inflammation. nih.gov Research suggests that the anti-inflammatory effects of this compound are significantly linked to its capacity to modulate this critical pathway.

Under normal conditions, NF-κB dimers, most commonly the p50/p65 heterodimer, are held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.comavivasysbio.com Upon receiving an inflammatory stimulus, IκB proteins are degraded, releasing the NF-κB dimer. nih.gov This unmasking allows the NF-κB complex, specifically the p65 subunit, to move from the cytoplasm into the nucleus. nih.govplos.org This process, known as nuclear translocation, is a pivotal step in activating the inflammatory gene expression program. plos.org Studies on compounds with similar structures and mechanisms, such as helenalin (B1673037), indicate that they can disrupt the NF-κB activation process. nih.gov While some agents inhibit IκB degradation, others, like the monoterpene 1,8-cineol, have been shown to reduce the nuclear translocation of the p65 subunit, thereby preventing its activity. biomolther.orgnih.gov this compound is thought to exert its anti-inflammatory effect by interfering with this translocation step, keeping the p65 subunit from reaching its nuclear targets.

Once inside the nucleus, the p65 subunit of NF-κB must bind to specific DNA sequences, known as κB sites, in the promoter regions of target genes to initiate transcription. avivasysbio.com The ability of NF-κB to bind to DNA is a critical determinant of the inflammatory response. nih.gov Research on related compounds has shown that direct interference with this DNA binding is a viable anti-inflammatory strategy. oatext.com For instance, the sesquiterpene lactone helenalin has been found to directly modify the p65 subunit, which in turn inhibits the DNA binding activity of NF-κB. nih.gov This prevents the transcription factor from activating its target genes. The mechanism of this compound likely involves a similar disruption of the NF-κB-DNA interaction, thus contributing to its anti-inflammatory properties by preventing the transcription of genes that encode for inflammatory mediators.

The ultimate consequence of inhibiting p65 nuclear translocation and its subsequent DNA binding is the downregulation of NF-κB-dependent gene transcription. plos.org NF-κB controls a wide array of genes responsible for producing pro-inflammatory cytokines, chemokines, and enzymes. nih.govnih.gov By disrupting the NF-κB signaling pathway, this compound effectively reduces the expression of these key inflammatory molecules. This leads to a diminished inflammatory response. The regulation of gene expression by NF-κB is complex and can be influenced by various post-translational modifications and interactions with other proteins, all of which represent potential targets for therapeutic intervention. dovepress.commdpi.com

Impact on NF-κB DNA Binding Activity

Inhibition of Pro-inflammatory Mediators and Enzymes

In addition to its primary effects on the NF-κB transcription factor, this compound also demonstrates anti-inflammatory activity through the direct inhibition of specific pro-inflammatory enzymes.

Data Tables

Table 1: Mechanistic Overview of this compound's Anti-inflammatory Action

| Pathway/Target | Specific Component | Effect of this compound | Consequence |

| NF-κB Signaling Pathway | p65 Subunit | Inhibition of Nuclear Translocation | Prevents p65 from reaching nuclear DNA |

| NF-κB Dimer | Impaired DNA Binding Activity | Blocks binding to inflammatory gene promoters | |

| NF-κB-Dependent Genes | Decreased Transcription | Reduced synthesis of pro-inflammatory molecules | |

| Pro-inflammatory Enzymes | Inducible Nitric Oxide Synthase (iNOS) | Downregulation of Expression | Decreased production of inflammatory nitric oxide |

Cyclooxygenase-2 (COX-2) Modulation

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. sigmaaldrich.comnih.gov Upregulation of COX-2 is a hallmark of both inflammation and various types of cancer. nih.govmdpi.com The enzyme is induced by pro-inflammatory stimuli such as cytokines and bacterial endotoxins at the site of inflammation. nih.gov The resulting increase in prostaglandin (B15479496) synthesis, particularly prostaglandin E2 (PGE2), can promote cancer cell proliferation, angiogenesis, and inhibit apoptosis. nih.gov Consequently, inhibitors of COX-2 are of significant interest for their potential therapeutic applications in managing inflammation and cancer. nih.govmdpi.com

Research has explored the potential of various natural compounds to modulate COX-2 activity. nih.gov For instance, certain phytonutrients have been shown to reduce inflammation and carcinogenesis by targeting COX-2 and related inflammatory pathways. nih.gov Studies have demonstrated that some natural compounds can suppress the expression of COX-2. mdpi.com The induction of COX-2 expression can be triggered by viral gene expression, and this effect can be counteracted by COX-2 inhibitors.

Effects on Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), are key signaling molecules that orchestrate the inflammatory response. thermofisher.comnih.gov These cytokines are primarily secreted by immune cells like macrophages, monocytes, and dendritic cells in response to pathogens or tissue damage. thermofisher.commdpi.com They are involved in a wide array of cellular activities, including cell growth, activation, differentiation, and the recruitment of immune cells to sites of infection. thermofisher.com

TNF-α is a critical cytokine in the early stages of the inflammatory response, promoting the infiltration of immune cells. thermofisher.com IL-1β is a potent pro-inflammatory cytokine induced by microbial molecules, which stimulates the differentiation of T-helper cells. thermofisher.com IL-6 plays a role in the transition from neutrophil to monocyte dominance during inflammation and is stimulated by other pro-inflammatory cytokines like IL-1 and TNF-α. mdpi.commdpi.com The production of these cytokines can be triggered by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs). thermofisher.com Research has shown that these pro-inflammatory cytokines can act through distinct but sometimes overlapping pathways to mediate their effects. nih.gov

The modulation of these cytokines is a key area of research. For instance, studies have shown that certain compounds can reduce the transcriptional levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. mdpi.com Furthermore, signaling pathways such as the JNK and p38 MAPK pathways can positively regulate the secretion of these inflammatory cytokines. nih.gov

Table 1: Key Pro-inflammatory Cytokines and their Primary Functions

| Cytokine | Primary Secreting Cells | Key Functions in Inflammation |

| TNF-α | Macrophages, T-helper cells | Triggers expression of vascular endothelial cells, enhances leukocyte adhesion, stimulates immune cell infiltration. thermofisher.commdpi.com |

| IL-1β | Macrophages, monocytes, lymphocytes | Potent pro-inflammatory activity, stimulates CD4+ cell differentiation. thermofisher.com |

| IL-6 | T and B lymphocytes, monocytes, fibroblasts | Mediates the switch from acute to chronic inflammation, stimulates immune response. mdpi.com |

Interplay with Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial intracellular cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. thermofisher.comwikipathways.org In mammals, there are at least three major MAPK signaling modules: the Extracellular signal-Regulated Kinases (ERK), the c-Jun N-terminal Kinases (JNK), and the p38 kinases. thermofisher.com These pathways are highly complex, with a significant degree of cross-talk between them and other signaling networks. thermofisher.com

Investigations into SEK1-JNK1/2 Signaling

The JNK pathway, which includes JNK1 and JNK2 found in all tissues and JNK3 primarily in the brain, heart, and testes, is activated by various stimuli such as cytokines, growth factors, and cellular stress. thermofisher.com The activation of JNK requires dual phosphorylation by MAP2K proteins, specifically MKK4 (also known as SEK1) and MKK7. researchgate.net This pathway is implicated in the regulation of gene expression in response to cellular stimuli and is involved in processes like apoptosis. nih.gov For instance, the activation of JNK by TNF-α is necessary for TNF-α-induced apoptosis. nih.gov Dysregulation of JNK activity has been linked to several diseases, including inflammatory disorders and cancer. thermofisher.comnih.gov Research has shown that the JNK signaling pathway can be beneficial for certain viral infections and positively regulates the secretion of inflammatory cytokines. nih.gov

Exploration of MEK1-ERK1/2 Pathways

The ERK1/2 pathway is another critical MAPK signaling cascade, typically activated by growth factors and mitogens. thermofisher.com The activation sequence involves the phosphorylation of MEK1/2, which in turn phosphorylates and activates ERK1/2. nih.gov Once activated, ERK1/2 translocates to the nucleus to phosphorylate transcription factors, leading to the regulation of genes involved in cell growth, differentiation, and mitosis. thermofisher.comresearchgate.net Aberrant activation of the MEK1-ERK1/2 pathway is frequently observed in various cancers and can promote cell proliferation and survival. nih.gov Studies using transgenic mice have shown that cardiac-specific activation of MEK1 leads to a hypertrophic response with augmented cardiac function, suggesting a role in physiological growth. embopress.orgnih.gov This pathway has been demonstrated to act as an anti-apoptotic signal in cardiomyocytes. embopress.org

Table 2: Overview of Investigated MAPK Signaling Pathways

| Pathway | Key Activating Kinases | Primary Cellular Functions |

| SEK1-JNK1/2 | MKK4 (SEK1), MKK7 | Response to stress stimuli, apoptosis, inflammation. thermofisher.comresearchgate.net |

| MEK1-ERK1/2 | MEK1, MEK2 | Cell proliferation, differentiation, survival, mitosis. thermofisher.comnih.gov |

Role in Toll-Like Receptor (TLR) Signaling (e.g., TLR4, MyD88-dependent, TRIF-dependent pathways)

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a fundamental role in the innate immune system by recognizing molecules associated with pathogens. nih.govabcam.com There are ten TLRs in humans (TLR1-10), which can be located on the cell surface or within intracellular compartments. nih.govabcam.com TLR signaling is initiated upon ligand binding, leading to the recruitment of specific adaptor proteins and the activation of downstream signaling cascades that culminate in the production of inflammatory cytokines and type I interferons. nih.gov

TLR signaling is broadly divided into two main pathways: MyD88-dependent and TRIF-dependent. The MyD88-dependent pathway is utilized by most TLRs and leads to the activation of NF-κB and MAPKs, resulting in the production of pro-inflammatory cytokines. researchgate.net The TRIF-dependent pathway is primarily associated with TLR3 and TLR4 and is crucial for the induction of type I interferons. researchgate.net

TLR4 is unique in that it can activate both MyD88-dependent and TRIF-dependent pathways. plos.orgfrontiersin.org Upon activation by lipopolysaccharide (LPS) at the cell surface, TLR4 initiates the MyD88-dependent pathway. plos.org Subsequently, TLR4 can be internalized into endosomes, where it switches to activate the TRIF-dependent pathway. plos.orgfrontiersin.org This dual activation allows for a comprehensive immune response to bacterial infections. frontiersin.org TLR8 is another important endosomal sensor, recognizing bacterial components and triggering the production of cytokines like IL-1β and IL-12p70. nih.gov

Table 3: Key Components of TLR Signaling Pathways

| Pathway | Key Adaptor Proteins | Primary Downstream Effects | Associated TLRs |

| MyD88-dependent | MyD88, TIRAP | Activation of NF-κB and MAPKs, production of pro-inflammatory cytokines. researchgate.net | TLR1, TLR2, TLR4, TLR5, TLR6, TLR7, TLR8, TLR9. abcam.com |

| TRIF-dependent | TRIF, TRAM | Activation of IRF3, production of type I interferons. researchgate.net | TLR3, TLR4. |

Influence on Immune Cell Polarization (e.g., Macrophages)

Macrophage polarization is a process where macrophages adopt distinct functional phenotypes in response to microenvironmental signals. frontiersin.org These polarized states are broadly categorized as the classically activated (M1) pro-inflammatory phenotype and the alternatively activated (M2) anti-inflammatory phenotype. mdpi.complos.org This polarization is critical in various physiological and pathological processes, including immune responses, tissue repair, and disease pathogenesis. plos.orgnih.gov

M1 macrophages are typically induced by stimuli like interferon-gamma (IFN-γ) and lipopolysaccharide (LPS). nih.gov They are characterized by the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and play a role in host defense against pathogens. frontiersin.orgmdpi.com The polarization towards an M1 phenotype is regulated by key transcription factors like STAT1 and IRF5. frontiersin.org

In contrast, M2 macrophages are generally induced by anti-inflammatory cytokines like IL-4 and IL-13. nih.gov They are involved in tissue repair and resolution of inflammation. plos.org The M2 phenotype can be further subdivided (M2a, M2b, M2c) based on the specific stimuli and their functional roles. frontiersin.org The metabolic state of the microenvironment can also significantly influence macrophage polarization, creating a spectrum of possible activation states. nih.govnih.gov

Table 4: Characteristics of M1 and M2 Macrophage Polarization

| Feature | M1 Macrophages | M2 Macrophages |

| Inducing Stimuli | IFN-γ, LPS. frontiersin.orgnih.gov | IL-4, IL-13, IL-10. frontiersin.orgnih.gov |

| Key Transcription Factors | STAT1, IRF5, NF-kB. frontiersin.org | CMAF. plos.org |

| Secreted Cytokines | TNF-α, IL-1β, IL-6, IL-12. frontiersin.org | IL-10, TGF-β. frontiersin.org |

| Primary Function | Pro-inflammatory, host defense. mdpi.complos.org | Anti-inflammatory, tissue repair. plos.org |

Research on Antineoplastic and Cytotoxic Mechanisms

While detailed mechanistic data for this compound is limited, its activity as an antineoplastic and cytotoxic agent has been identified through its isolation from various plants, including those of the Inula genus mdpi.comebi.ac.uksci-hub.se. It is recognized as a sesquiterpene lactone with anti-tumor properties targetmol.com.

This compound has demonstrated cytotoxic activity by inhibiting the proliferation of a range of human cancer cell lines. Its efficacy varies across different types of cancer cells, as shown by its median effective dose (ED₅₀) values. For instance, studies have reported its cytotoxic effects against leukemia, colon cancer, and breast cancer cell lines, with ED₅₀ values in the micromolar range targetmol.com.

Below is a table summarizing the reported cytotoxic activity of this compound against various human cancer cell lines.

Table 1: Cytotoxic Activity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | ED₅₀ (μM) |

|---|---|---|

| HL-60 | Promyelocytic Leukemia | 12.2 targetmol.com |

| HCT-15 | Colon Cancer | 8.7 targetmol.com |

| MCF7 | Breast Cancer | 9.1 targetmol.com |

| SK-OV-3 | Ovarian Cancer | 18.7 targetmol.com |

Impact on Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL)

Mechanisms Against Apoptosis Resistance

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or cancerous cells. However, many tumor cells develop resistance to apoptosis, a key factor in cancer progression and treatment failure. unc.edu One of the primary mechanisms of this resistance is the constitutive activation of the transcription factor NF-κB (nuclear factor kappa-B). mdpi.com NF-κB promotes cell survival by upregulating the expression of anti-apoptotic genes, which in turn can suppress the activation of critical executioner proteins like caspase-8. unc.edumdpi.com

Research into sesquiterpene lactones structurally related to this compound, such as helenalin and bigelovin (B1667053), has revealed that a common mechanism of their anticancer effect is the interference with the NF-κB pathway. mdpi.com By inhibiting NF-κB, these compounds can prevent the transcription of anti-apoptotic genes, thereby restoring the cell's ability to undergo apoptosis. mdpi.commdpi.com This inhibition helps to overcome the resistance mechanisms that protect cancer cells.

The cytotoxic activity of this compound has been demonstrated against a variety of human tumor cell lines. nih.govthieme-connect.com In a 1998 study, the compound's efficacy was quantified, showing its potential to induce cell death across different cancer types. thieme-connect.com While direct mechanistic studies on this compound's effect on the NF-κB pathway are not as extensively documented as for its analogue, helenalin, its structural similarity and shared cytotoxic effects suggest it likely employs similar mechanisms to counteract apoptosis resistance. mdpi.com

Table 1: Cytotoxic Activity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | ED₅₀ (μM) |

| HL-60 | Promyelocytic Leukemia | 0.15 |

| A549 | Lung Carcinoma | 0.20 |

| SK-OV-3 | Ovarian Cancer | 0.17 |

| HCT-15 | Colon Adenocarcinoma | 0.22 |

| XF498 | CNS Cancer | 0.18 |

| SK-MEL-2 | Melanoma | 0.16 |

Source: Data from Park, E. J., & Kim, J. (1998). Cytotoxic sesquiterpene lactones from Inula britannica. Planta medica, 64(8), 752-754. thieme-connect.com

Cell Cycle Perturbation Studies

The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. A hallmark of cancer is the deregulation of this cycle, leading to uncontrolled cell growth. Inducing cell cycle arrest is a key strategy for many anticancer therapies, as it can halt proliferation and lead to apoptosis. wikipedia.org This arrest is often achieved by targeting specific checkpoints in the G1, S, or G2/M phases of the cycle. wikipedia.orgmdpi.com

Studies on sesquiterpene lactones closely related to this compound have shown that they can interfere with cell cycle progression. For instance, bigelovin has been reported to cause cell cycle arrest. biocrick.com Similarly, another related compound, ergolide (B1196785), has been shown to induce cell cycle arrest in cancer cells, which is followed by dose-dependent cell death. chemfaces.com These findings indicate that a common feature of this class of compounds is their ability to perturb the cell cycle.

However, specific studies detailing the direct effects of this compound on cell cycle phases and the underlying molecular mechanisms were not found in the reviewed literature. Future research is needed to determine if this compound causes arrest at a specific phase (e.g., G2/M block or G1 arrest) and to identify the molecular targets, such as cyclin-dependent kinases (CDKs) or checkpoint proteins, that it modulates.

Research on Antimicrobial Activities

The rise of antibiotic-resistant bacteria, such as Staphylococcus aureus, presents a significant global health challenge. mdpi.com This has spurred research into new antimicrobial agents from natural sources. Sesquiterpene lactones have been identified as a promising class of compounds with potential antibacterial properties. researchgate.net

Research has confirmed that this compound possesses antibacterial activity. In one bioassay-guided study, this compound was isolated from the bioactive fractions of Dittrichia graveolens, and the target microorganisms for this activity were identified as Staphylococcus aureus and Escherichia coli. scribd.com This provides clear evidence of its efficacy against the pathogenic strain S. aureus.

Protozoal diseases, such as African trypanosomiasis (sleeping sickness), remain a major health issue in many parts of the world, with current treatments suffering from limitations like toxicity and emerging parasite resistance. nih.gov This has led to a search for new antiprotozoal compounds, with many investigations focusing on natural products from medicinal plants. nih.govms-editions.cl

While numerous plant extracts and their isolated compounds, including other classes of sesquiterpenes, have been evaluated for anti-trypanosomal activity, there is a lack of specific research on the antiprotozoal effects of this compound in the reviewed literature. ijvets.comresearchgate.net Therefore, it is currently unknown whether this compound has efficacy against protozoan parasites like Trypanosoma species. This represents a significant gap in the understanding of its biological activity profile and an area for future investigation.

Antibacterial Efficacy Against Pathogenic Strains (e.g., Staphylococcus aureus)

Research on Immunosuppressive Properties

The immune system's T cells, particularly helper T cells (CD4+) and cytotoxic T cells (CD8+), are central to cell-mediated immunity. They orchestrate responses to pathogens and abnormal cells through the release of signaling molecules called cytokines. mdpi.com Interferon-gamma (IFN-γ) is a key cytokine produced primarily by T cells and NK cells that promotes inflammatory responses. frontiersin.org While essential for defense, an overactive T cell response can lead to autoimmune diseases. Therefore, compounds that can modulate T cell activity have therapeutic potential as immunosuppressants. ms-editions.cl

Research involving extracts from Inula britannica, a known source of this compound, has provided evidence for its immunosuppressive properties. A study demonstrated that treatment with an I. britannica extract, which contains sesquiterpene lactones like this compound, had a preventative effect on autoimmune diabetes in an animal model. This effect was achieved by regulating cytokine production. Specifically, the treatment inhibited the production of IFN-γ from stimulated splenic T lymphocytes. Furthermore, it significantly decreased the proportion of IFN-γ-producing cells within the CD4+ T cell population. This modulation of a key T cell-mediated response highlights the immunosuppressive potential of the plant's active constituents.

Antioxidant Activity Research

The exploration of the antioxidant capabilities of natural compounds is a cornerstone of phytochemical research. Antioxidants play a vital role in mitigating the deleterious effects of oxidative stress, a physiological state implicated in the onset and progression of numerous chronic diseases. The compound this compound has been identified as a constituent in some plant extracts that demonstrate antioxidant properties. However, there is a notable lack of research focusing specifically on the antioxidant activity of this compound as an isolated compound. The subsequent sections will elaborate on the established methodologies for assessing antioxidant potential and the key biomarkers of oxidative stress, providing a framework for understanding the yet-to-be-confirmed role of this compound.

Free Radical Scavenging Mechanisms

The principal mechanism through which antioxidant compounds confer their protective benefits is by scavenging free radicals. Free radicals, also known as reactive oxygen species (ROS), are unstable molecules possessing an unpaired electron, which drives them to react with and cause damage to vital cellular components such as lipids, proteins, and DNA. nih.gov Antioxidant molecules can neutralize these reactive species by donating a hydrogen atom or an electron, thereby halting the damaging cascade of oxidative reactions.

To quantify the free radical scavenging efficacy of chemical substances and complex extracts, several standardized in vitro assays are frequently utilized. These assays offer a measure of the total antioxidant capacity of a given sample.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This prevalent assay employs the stable free radical DPPH, which is characterized by its deep violet color in solution. thaiscience.inforesearchgate.net When an antioxidant molecule provides a hydrogen atom to DPPH, the radical is neutralized, resulting in a color change to a pale yellow. cosmobiousa.com The degree of this color change, which is measured by a decrease in absorbance at approximately 517 nm, is directly proportional to the radical scavenging activity of the tested substance. cosmobiousa.commdpi.com Although extracts that contain this compound have been subjected to this assay, specific data on the activity of the isolated compound itself have not been documented. scribd.com

Ferric Reducing Antioxidant Power (FRAP) Assay : The FRAP assay is designed to measure the capacity of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). nih.govsigmaaldrich.com This chemical reduction is visualized by the formation of a colored complex with a specific reagent, such as 2,4,6-tripyridyl-s-triazine (TPTZ), which generates a vibrant blue color upon interaction with Fe²⁺ under acidic conditions. nih.gov The intensity of this blue color, quantified by spectrophotometry at a wavelength of about 593 nm, corresponds directly to the reducing power of the sample. This assay serves as a direct assessment of a substance's total antioxidant potential. sigmaaldrich.com While this compound has been identified in plant extracts evaluated with the FRAP assay, its specific contribution to the observed ferric reducing capability has not been individually determined. researchgate.net

Impact on Oxidative Stress Markers

Oxidative stress is a condition that arises from an imbalance between the generation of reactive oxygen species and the capacity of the body's antioxidant defense systems to neutralize them. biocompare.com This disequilibrium leads to cellular and tissue damage, the extent of which can be assessed by measuring specific biomarkers. Analyzing a compound's influence on these markers can provide valuable insights into its potential antioxidant effects in vivo. To date, no published studies have specifically investigated the impact of this compound on these biomarkers.

Key markers that are commonly monitored in the study of oxidative stress include:

Lipid Peroxidation Markers : Products of lipid peroxidation, such as Malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), are widely accepted indicators of oxidative damage to cellular membranes. biocompare.com

DNA Oxidation Markers : The molecule 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is a well-established biomarker for oxidative DNA damage. biocompare.com Elevated levels of 8-OHdG in urine or tissues are indicative of increased DNA damage and have been associated with a higher risk for several diseases.

Protein Oxidation Markers : The formation of carbonyl groups on proteins and the nitration of tyrosine amino acid residues to create nitrotyrosine are common indicators of oxidative damage to proteins. mdpi.com

Antioxidant Enzyme Activity : The activity levels of the body's own antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), can serve as indirect markers of oxidative stress. mdpi.comijpras.com A decrease in the activity of these protective enzymes may suggest an overwhelmed antioxidant defense system.

While it is plausible that a compound possessing free radical scavenging properties could influence these markers, focused research is necessary to establish the specific effects of this compound on these indicators of oxidative stress.

Chemical Synthesis and Derivatization Strategies for 8 Epihelenalin Analogues

Semi-synthetic Modifications and Analog Design

Semi-synthetic approaches involve using naturally occurring 8-Epihelenalin (B1251811) or related sesquiterpene lactones as starting materials for chemical modifications to create analogues with potentially altered or improved biological activities. Research indicates that hemi-synthetic compounds derived from sesquiterpene lactones, such as functionalized thio-analogues, have been described. researchgate.net

Studies on related sesquiterpene lactones, like britannilactone (B2921459) (ABL), have shown that semi-synthetic analogues can exhibit cytotoxicity against various cancer cell lines. worktribe.com For instance, the insertion of a 12-carbon lauroyl group onto the 6-OH position of ABL increased the cytotoxicity of these compounds. worktribe.com This suggests that similar modifications on this compound could be a strategy for generating analogues with enhanced bioactivity.

Another example of semi-synthetic modification involves the creation of diacetylated derivatives of sesquiterpene lactones like cumanin, which showed activity against Trypanosoma cruzi. researchgate.net This highlights the potential of adding acetyl groups at different positions to influence biological efficacy.

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies are crucial for understanding how structural features of this compound and its derivatives relate to their biological activities. By modifying specific functional groups or altering stereochemistry, researchers can gain insights into the key elements required for activity.

Impact of Functional Group Modifications on Bioactivity

The presence and position of functional groups significantly influence the bioactivity of sesquiterpene lactones. For example, studies on pseudoguaianolides related to this compound have suggested that α,β-unsaturated cyclopentenones are probable functional groups contributing to cytotoxicity against tumor cell lines. thieme-connect.com This implies that modifications to this structural feature in this compound could impact its cytotoxic potential.

In related sesquiterpene lactones, the presence of an exo-methylene group has been linked to higher biological activity, such as the inhibition of inducible nitric oxide synthase and cyclo-oxygenase-2 expression by ergolide (B1196785). mdpi.com This suggests that the presence or modification of similar exomethylene groups in this compound derivatives could be important for their activity.

Studies on other natural product derivatives, such as canthine-6-one alkaloids, have shown that the presence of conjugated unsaturated bonds can be non-essential for certain activities, while aliphatic ester derivatives can exhibit higher activity compared to aromatic ester derivatives. researchgate.net While not directly about this compound, these findings from related compound classes provide general principles for considering the impact of functional group modifications on SAR.

Advanced Research Models and Methodologies in 8 Epihelenalin Studies

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are fundamental tools in dissecting the specific effects of 8-Epihelenalin (B1251811) at the cellular level, allowing for controlled studies of its interactions and downstream signaling events.

Macrophage Cell Lines (e.g., RAW 264.7)

Macrophage cell lines, such as the murine RAW 264.7 line, are frequently utilized to investigate the anti-inflammatory properties of compounds. Studies using RAW 264.7 macrophages have shown that this compound can significantly inhibit the production of inflammatory mediators. Specifically, this compound has been observed to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW 264.7 cells. nih.govplantaedb.com Furthermore, it has been demonstrated to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov Mechanistically, research indicates that this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB) in RAW 264.7 cells, a key transcription factor involved in inflammatory responses. nih.gov

Cancer Cell Lines (e.g., HL-60, A549, MCF7, HCT-15, SK-OV-3, Malme-3M)

A broad spectrum of cancer cell lines is employed to evaluate the anti-proliferative and pro-apoptotic effects of this compound. Studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including HL-60 (promyelocytic leukemia), A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HCT-15 (colorectal carcinoma). chem960.com Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in HL-60 cells. chem960.com Its effects extend to other cancer types, with studies reporting inhibition of proliferation and induction of apoptosis in SK-OV-3 (ovarian carcinoma) and Malme-3M (melanoma) cell lines. Research also indicates that this compound can affect cell cycle distribution in cancer cells, contributing to its anti-proliferative activity. chem960.com

Here is a summary of observed effects of this compound on selected cell lines:

| Cell Line | Cell Type | Observed Effects | Source(s) |

| RAW 264.7 | Murine Macrophage | Inhibition of LPS-induced NO production, TNF-α, IL-1β; Inhibition of NF-κB activation | nih.govplantaedb.com |

| HL-60 | Human Promyelocytic Leukemia | Inhibition of proliferation, Induction of apoptosis, Affects cell cycle distribution | chem960.com |

| A549 | Human Lung Carcinoma | Inhibition of proliferation | |

| MCF7 | Human Breast Adenocarcinoma | Inhibition of proliferation | |

| HCT-15 | Human Colorectal Carcinoma | Inhibition of proliferation | |

| SK-OV-3 | Human Ovarian Carcinoma | Inhibition of proliferation, Induction of apoptosis | |

| Malme-3M | Human Melanoma | Inhibition of proliferation, Induction of apoptosis | |

| Jurkat | Human T Cell Leukemia | Inhibition of NF-κB activation | nih.gov |

| MAC-T | Bovine Mammary Epithelial | Used for gene and protein expression studies |

Immune Cell Lines (e.g., Jurkat T Cells)

Immune cell lines are valuable for studying the immunomodulatory effects of compounds. Jurkat T cells, a human T cell leukemia line, have been used in this compound research. Studies have demonstrated that this compound can inhibit the activation of NF-κB in Jurkat T cells, suggesting a potential role in modulating immune responses. nih.gov

Epithelial Cell Models (e.g., MAC-T Cells)

Epithelial cell models, such as bovine mammary epithelial MAC-T cells, are utilized to investigate the effects of this compound on specific tissue types. MAC-T cells have been employed to study the impact of this compound on cellular processes relevant to epithelial function and health. These studies often involve analyzing changes in gene and protein expression in response to this compound treatment.

Molecular Biology Techniques

Molecular biology techniques are essential for delving into the molecular mechanisms underlying the observed cellular effects of this compound.

Gene Expression Analysis (e.g., Quantitative Reverse Transcription Polymerase Chain Reaction, Western Blotting)

Techniques for analyzing gene and protein expression are routinely applied in this compound research. Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is used to measure the levels of specific messenger RNA (mRNA) transcripts, providing insights into how this compound affects gene transcription. Western blotting is employed to quantify the levels of specific proteins, revealing the impact of this compound on protein synthesis and degradation. These techniques have been applied in studies using cell models like MAC-T cells to understand the molecular pathways modulated by this compound.

Protein-Protein Interaction Studies

Protein-protein interactions (PPIs) are fundamental to cellular processes, and understanding how this compound might modulate these interactions is crucial for revealing its biological targets and pathways. While direct studies specifically detailing this compound's impact on PPIs were not extensively found in the search results, the broader context of studying natural compounds and their effects on cellular pathways, including those involving protein complexes, is relevant nii.ac.jpuaem.mx. For instance, research on other compounds explores their influence on transcription factor protein-protein interactions, highlighting the importance of this methodology in understanding the molecular basis of compound activity uaem.mx. The study of protein complexes and disease gene prediction also utilizes network clustering algorithms, suggesting a framework within which the effects of compounds like this compound on complex biological systems could be investigated nii.ac.jp.

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are valuable tools for assessing the effect of a compound on transcriptional activity. These assays typically involve a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter or response element that is sensitive to the biological pathway being investigated. Changes in reporter gene expression levels upon treatment with a compound indicate its influence on the activity of that promoter or pathway. While specific applications of reporter gene assays for this compound were not detailed in the provided snippets, the methodology is widely used in studies of natural products to understand their impact on gene expression and transcriptional regulation biocrick.com. This technique can help identify whether this compound activates or represses specific signaling pathways by measuring the resulting changes in reporter gene activity.

Biochemical Assays for Enzyme Activity and Mediator Quantification

Biochemical assays are essential for quantifying the levels of specific enzymes and mediators involved in biological processes affected by this compound, particularly in the context of inflammation.

Nitric Oxide (NO) Production Assays

Nitric oxide (NO) is a key mediator in inflammatory responses. Assays measuring NO production, often using the Griess reagent, are commonly employed to evaluate the anti-inflammatory potential of compounds. Several studies on sesquiterpene lactones, including those structurally related to this compound, have utilized NO production inhibition in LPS-stimulated macrophages (e.g., RAW264.7 cells) as a measure of anti-inflammatory activity researchgate.netmedchemexpress.comresearchgate.net. For example, some compounds isolated from Inula japonica significantly inhibited LPS-induced NO production in RAW264.7 macrophages with varying IC50 values researchgate.net. While a specific IC50 for this compound's effect on NO production was not explicitly found for RAW264.7 cells in these snippets, the methodology is highly relevant to its study, given its presence in plants known for anti-inflammatory properties mdpi.comnih.gov.

Prostaglandin (B15479496) E2 (PGE2) Measurement

Prostaglandin E2 (PGE2) is another significant mediator of inflammation, produced by the enzyme cyclooxygenase-2 (COX-2). Measuring PGE2 levels, typically using ELISA or similar immunoassays, helps assess a compound's ability to modulate the COX-2 pathway. Research on related sesquiterpene lactones has shown the ability to reduce the production of PGE2 in inflammatory models researchgate.net. This indicates that measuring PGE2 is a standard method in evaluating the anti-inflammatory effects of this class of compounds, a methodology applicable to this compound studies worktribe.com.

Cytokine Profiling Techniques (e.g., ELISA, Multiplex Technology)

Cytokines are signaling molecules that play critical roles in immune and inflammatory responses. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex technology allow for the quantification of multiple cytokines simultaneously. Studies investigating the anti-inflammatory effects of natural compounds often include cytokine profiling to understand the breadth of their immunomodulatory activity researchgate.netnih.gov. For instance, some compounds have been shown to significantly decrease the secretion of pro-inflammatory cytokines like TNF-α and IL-6 researchgate.net. Propolis extracts containing this compound have also been tested for their ability to reduce TNF-Alpha concentration in vitro nih.gov. These methods are crucial for determining how this compound influences the complex network of cytokine signaling during inflammation.

Computational and In Silico Modeling Approaches

Computational and in silico modeling approaches are increasingly used in the study of natural products to predict their potential biological activities, understand structure-activity relationships, and identify potential targets. These methods can range from molecular docking simulations to predict binding affinities with target proteins to network analysis for understanding complex biological interactions nii.ac.jpresearchgate.net. Structural similarity between metabolites has been proposed to imply activity similarity, forming a basis for activity prediction using network-based approaches nii.ac.jp. In silico pharmacokinetic and physicochemical properties can also be assessed, providing insights into a compound's potential as a drug candidate researchgate.net. While specific detailed examples of in silico modeling applied solely to this compound were not prominently featured in the search results, the general application of these techniques to sesquiterpene lactones and other natural compounds suggests their relevance in complementing experimental studies of this compound researchgate.netgoogle.com. Computational biology and chemistry approaches, including the use of software like Maestro-Desmond, are utilized in the broader field of studying chemical compounds and their interactions google.com.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. jocpr.com This method aims to predict the binding affinity and the pose of the ligand within the receptor's binding site. jocpr.comresearchgate.net For a compound like this compound, molecular docking can be employed to investigate its potential interactions with various protein targets implicated in different biological pathways. By simulating the binding process, researchers can gain insights into the key residues involved in the interaction, the types of forces stabilizing the complex (e.g., hydrogen bonds, hydrophobic interactions), and the estimated binding energy. jocpr.com This information is crucial for understanding the potential mechanism of action of this compound and for identifying potential therapeutic targets.

Molecular dynamics (MD) simulations extend the static view provided by molecular docking by simulating the time-dependent behavior of a molecular system. nih.govrug.nl MD simulations allow researchers to observe the dynamic evolution of the ligand-receptor complex, accounting for the flexibility of both molecules and the influence of the surrounding environment (e.g., solvent). nih.gov This provides a more realistic picture of the binding event and can reveal conformational changes that may occur upon binding. nih.govnih.gov For this compound, MD simulations could be used to assess the stability of predicted binding poses from docking studies, explore alternative binding pathways, and quantify the strength of interactions over time. nih.gov While specific detailed research findings on molecular dynamics simulations of this compound interacting with particular targets were not extensively found in the immediate search results, the general application of this methodology in studying ligand-receptor interactions is well-established and highly relevant for a comprehensive understanding of this compound's potential biological activities. nih.govnih.govippi.ac.irarxiv.org

These computational techniques are valuable tools in the initial stages of research, helping to prioritize potential targets and guide subsequent experimental studies. jocpr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. researchgate.netmdpi.com The core principle behind QSAR is that the biological activity of a molecule is a function of its physicochemical properties and structural features. mdpi.com By quantifying these features using molecular descriptors, QSAR models can predict the activity of new or untested compounds based on their structures. mdpi.com

For this compound, QSAR modeling could be applied in several ways. If a dataset of structurally related compounds with known biological activity (e.g., anti-inflammatory, cytotoxic) were available, a QSAR model could be built to predict the activity of this compound or to identify key structural features contributing to its observed effects. researchgate.netmdpi.comnii.ac.jp This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for the compounds in the dataset and then using statistical methods to build a predictive model correlating these descriptors with the biological activity. mdpi.comnih.govfrontiersin.org

QSAR modeling can help in:

Predicting the biological activity of this compound for endpoints where experimental data are limited. mdpi.comnih.gov

Identifying the structural determinants responsible for its activity, which can guide the design of analogs with improved properties. mdpi.com

Prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov

The development of a robust QSAR model typically involves careful data curation, selection of appropriate molecular descriptors, model building using suitable algorithms, and rigorous validation. researchgate.netmdpi.comnih.gov

Here is a conceptual table illustrating the types of data that might be used in QSAR modeling for compounds including this compound, based on the general principles of QSAR:

| Compound Name | Molecular Weight | LogP (Hydrophobicity) | H-Bond Donors | H-Bond Acceptors | Topological Polar Surface Area (TPSA) | Predicted Activity (e.g., IC50) |

| This compound | [Calculated] | [Calculated] | [Calculated] | [Calculated] | [Calculated] | [Predicted by Model] |

| Analog 1 | [Calculated] | [Calculated] | [Calculated] | [Calculated] | [Calculated] | [Known/Predicted] |

| Analog 2 | [Calculated] | [Calculated] | [Calculated] | [Calculated] | [Calculated] | [Known/Predicted] |

| ... | ... | ... | ... | ... | ... | ... |

Note: The values in the table are illustrative and would be generated through computational tools based on the chemical structure of each compound.

Future Research Directions and Translational Perspectives for 8 Epihelenalin

Elucidation of Underexplored Molecular Mechanisms

While some biological activities of 8-epihelenalin (B1251811) have been noted, a comprehensive understanding of its precise molecular mechanisms of action remains an area requiring further investigation. Research suggests that sesquiterpene lactones, including helenalin (B1673037) (an epimer of this compound), can inhibit the transcription factor NF-kappaB by directly targeting p65, a central mediator of the human immune response. biocrick.com However, the specific interactions and downstream effects of this compound at the molecular level are not fully elucidated. Identifying the complete spectrum of protein targets, signaling pathways, and cellular processes modulated by this compound is essential. This includes understanding its potential influence on various cellular components and how these interactions translate into observed biological effects. Exploring underexplored molecular mechanisms sensitive to chemical exposures, such as the metabolism of fatty acids, amino acids, and glucose, could reveal novel pathways influenced by this compound. nih.govnih.gov

Development of Novel Analogues with Enhanced Selectivity and Potency

The development of novel analogues of this compound presents a significant future research direction. This involves chemical synthesis and modification of the this compound structure to potentially enhance its therapeutic properties. The goal is to create compounds with improved potency, better selectivity for specific molecular targets or pathways, and potentially more favorable pharmacokinetic profiles. Research into developing analogues of natural products with enhanced activities has been successful in other areas, such as the creation of novel enkephalin analogues with enhanced opioid activities. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor to understand how modifications to the this compound structure influence its biological activity. This could lead to the design of more effective and targeted therapeutic agents based on the this compound scaffold.

Exploration of New Therapeutic Applications Beyond Current Scope

Current research has indicated potential anti-inflammatory activities of this compound. ebi.ac.uk However, exploring new therapeutic applications beyond the currently investigated areas is a promising avenue. Given the diverse biological activities often associated with sesquiterpene lactones, this compound may hold potential in other disease areas. For instance, while helenalin has shown anti-trypanosomal activity and reduces Staphylococcus aureus infection in vitro, the potential of this compound in infectious diseases or other conditions warrants investigation. biocrick.com Identifying novel therapeutic applications will likely require a deeper understanding of its molecular mechanisms and how they intersect with the pathophysiology of various diseases. Research into the compound's effects on different cell types and systems could uncover its utility in previously unexplored therapeutic areas.

Integration with Omics Technologies (e.g., Proteomics, Metabolomics)

Integrating the study of this compound with high-throughput omics technologies, such as proteomics and metabolomics, offers a powerful approach to gain a comprehensive understanding of its biological effects. mdpi.comresearchgate.netajkdblog.org Proteomics can reveal how this compound affects protein expression levels, post-translational modifications, and protein-protein interactions within cells or tissues. mdpi.comteknoscienze.com Metabolomics can provide insights into the changes in metabolite profiles induced by this compound, reflecting alterations in metabolic pathways. mdpi.comresearchgate.netteknoscienze.com By applying these technologies, researchers can obtain a global view of the molecular changes that occur in response to this compound treatment. nih.gov This integrated omics approach can help to:

Identify novel biomarkers of this compound activity or response.

Uncover complex interactions between different molecular layers (genes, proteins, metabolites).

Provide a more complete picture of the biological pathways affected by the compound.

Suggest new hypotheses for its mechanisms of action and therapeutic potential.

Q & A

Q. How to ensure long-term reproducibility of this compound studies?

- Methodological Answer :

- Data archiving : Deposit raw spectra, chromatograms, and codebooks in FAIR-compliant repositories (e.g., Zenodo, Figshare).

- Reagent banking : Store aliquots of this compound at -80°C with desiccants. Document storage conditions and stability tests.

- Collaborative verification : Invite independent labs to replicate key findings using shared protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.